(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride
Overview
Description
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available compounds that undergo a series of transformations, including cyclization, amination, and halogenation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction pathways.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its efficacy, safety, and pharmacokinetic properties are evaluated through preclinical and clinical studies.
Industry
Industrially, the compound may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride include other imidazopyridines and related heterocyclic compounds. Examples include:
- Imidazo[1,2-a]pyridine derivatives
- Pyrido[1,2-a]pyrimidine compounds
- Benzimidazole analogs
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of unique functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMBDNGTWCEMK-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680606 | |
Record name | (1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259603-82-1 | |
Record name | (1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.